

A Researcher's Guide to Validating TMS-Induced Brain Activity with fMRI

Author: BenchChem Technical Support Team. **Date:** December 2025

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For researchers, scientists, and drug development professionals, understanding the precise effects of Transcranial Magnetic Stimulation (TMS) on brain activity is paramount. Concurrent TMS and functional Magnetic Resonance Imaging (fMRI) offers a powerful tool to non-invasively perturb neural circuits and observe the resulting changes in brain-wide activity. This guide provides a comparative overview of methodologies and experimental data to aid in the design and interpretation of TMS-fMRI studies.

The combination of TMS and fMRI allows for the direct investigation of causal relationships between brain regions, moving beyond the correlational nature of many neuroimaging studies. [1][2] By stimulating a specific cortical target with TMS, researchers can measure the immediate and downstream effects on the blood-oxygen-level-dependent (BOLD) signal, a proxy for neural activity. [1][3][4] However, the technique is not without its challenges, including significant artifacts in the fMRI data caused by the magnetic field of the TMS pulse. [3][4][5]

This guide will delve into the experimental protocols, data supporting TMS-induced changes in brain activity, and the ongoing debate surrounding the local effects of TMS on the BOLD signal.

Comparing TMS-fMRI Approaches: A Data-Driven Overview

A key question in the field is whether TMS consistently increases BOLD activity at the site of stimulation. The evidence, as summarized in the table below, appears to be context-dependent. A comprehensive review of concurrent TMS-fMRI studies suggests that a local increase in

BOLD signal is reliably observed when stimulating the primary motor (M1) and visual (V1) cortices, likely driven by downstream consequences such as finger twitches or phosphenes.[6][7][8] However, for other cortical areas stimulated at rest, a significant increase in local BOLD activity is often not observed.[6][7][8]

Target Brain Region	TMS Parameters	Key Findings	Reference
Primary Motor Cortex (M1)	0.83 Hz, 110% Resting Motor Threshold (RMT)	Significant BOLD signal increase in the motor cortex.	[5]
Primary Motor Cortex (M1)	120% RMT	Activations in the contralateral motor cortex and auditory cortex (due to coil click).	[5]
Dorsolateral Prefrontal Cortex (DLPFC)	3 pulses at 11 Hz, 110% RMT (during memory encoding)	Increased activity in working memory-related regions (fusiform face area, parahippocampal place area).	[5]
Left Lateral Occipital (LO) Area	1 Hz, 60% of max stimulator output for 15 min	Decreased BOLD signal in LO when viewing objects; increased BOLD signal in the parahippocampal place area (PPA) when viewing scenes.	[9][10]
Primary Motor (M1) and Prefrontal (PFC) Cortices	10 Hz rTMS, varied intensities (40, 60, 80, 100% RMT)	TMS parametrically increased the BOLD signal in the targeted region and its subcortical projections as a function of stimulation intensity.	[1]
Visual Cortex (V1)	100% of phosphene threshold	Significant BOLD increase in the visual cortex for subjects	[7]

who experienced
phosphenes, but not
for those who did not.

Delving into Experimental Protocols

The successful implementation of a concurrent TMS-fMRI experiment hinges on a meticulously planned protocol that addresses safety, artifact reduction, and precise targeting.

Key Considerations for Experimental Design:

- **TMS Coil and Placement:** An MR-compatible TMS coil is essential to ensure subject safety and withstand the forces within the MRI scanner.[11] Neuronavigation systems are often used to accurately position the TMS coil over the target brain region, with placement accuracy of less than 5 mm being achievable.[1][12]
- **Interleaving TMS and fMRI Acquisition:** To minimize artifacts, TMS pulses are typically delivered during gaps in the fMRI data acquisition.[5] This can be achieved by introducing a delay between slices ("slice-interleaved") or between volume acquisitions.[1][3] A period of at least 100 milliseconds between the TMS pulse and the subsequent image acquisition is often recommended to avoid image distortions.[4][5]
- **Control Conditions:** Appropriate control conditions are crucial for interpreting the results. These can include sham stimulation (where the coil is angled away from the head to produce the clicking sound without inducing a significant magnetic field), stimulating a control brain region, or varying the intensity of TMS (including sub-threshold stimulation).[7][9]

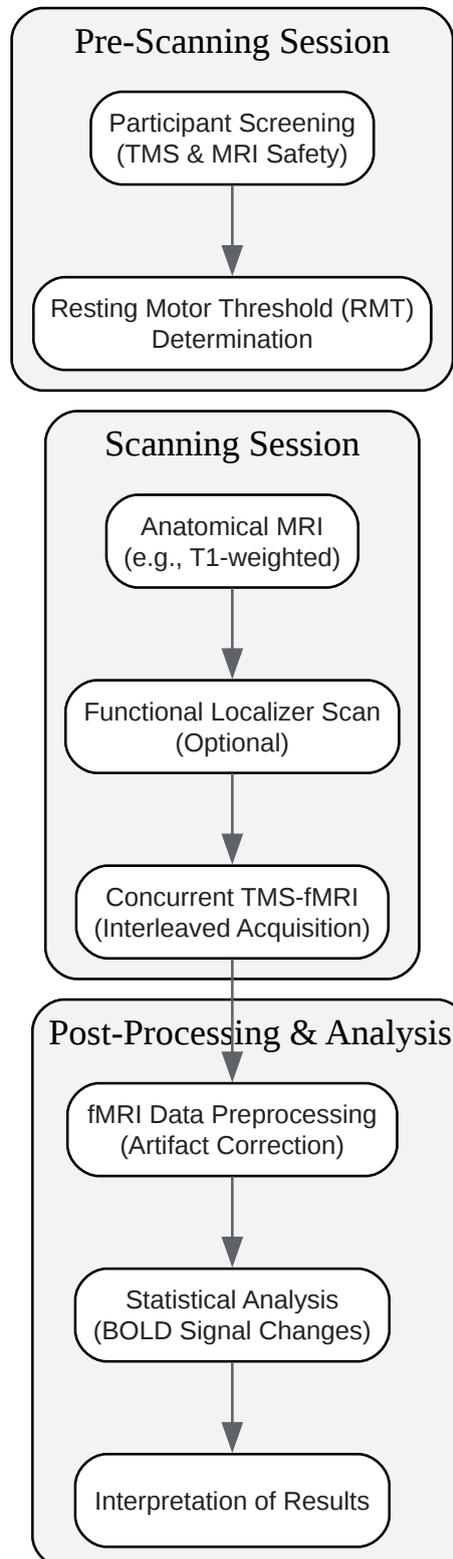
A Generalized Concurrent TMS-fMRI Protocol:

- **Participant Screening and Preparation:** Thorough screening for contraindications to both TMS and MRI is performed. The participant's resting motor threshold (RMT) is often determined before the scanning session to individualize the TMS intensity.
- **Anatomical and Functional Localization:** A high-resolution anatomical MRI (e.g., T1-weighted) is acquired to facilitate neuronavigation. A functional localizer scan may be used to identify the precise cortical target for TMS.[9][12]

- **Concurrent TMS-fMRI Acquisition:** The participant is positioned in the MRI scanner with the MR-compatible TMS coil placed over the target region. Interleaved TMS pulses are delivered while fMRI data (typically using an echo-planar imaging sequence) is acquired.
- **Data Preprocessing and Analysis:** The fMRI data undergoes a series of preprocessing steps to correct for motion, slice timing, and other artifacts. Statistical analysis is then performed to identify brain regions showing a significant change in BOLD signal in response to TMS.[1][3]

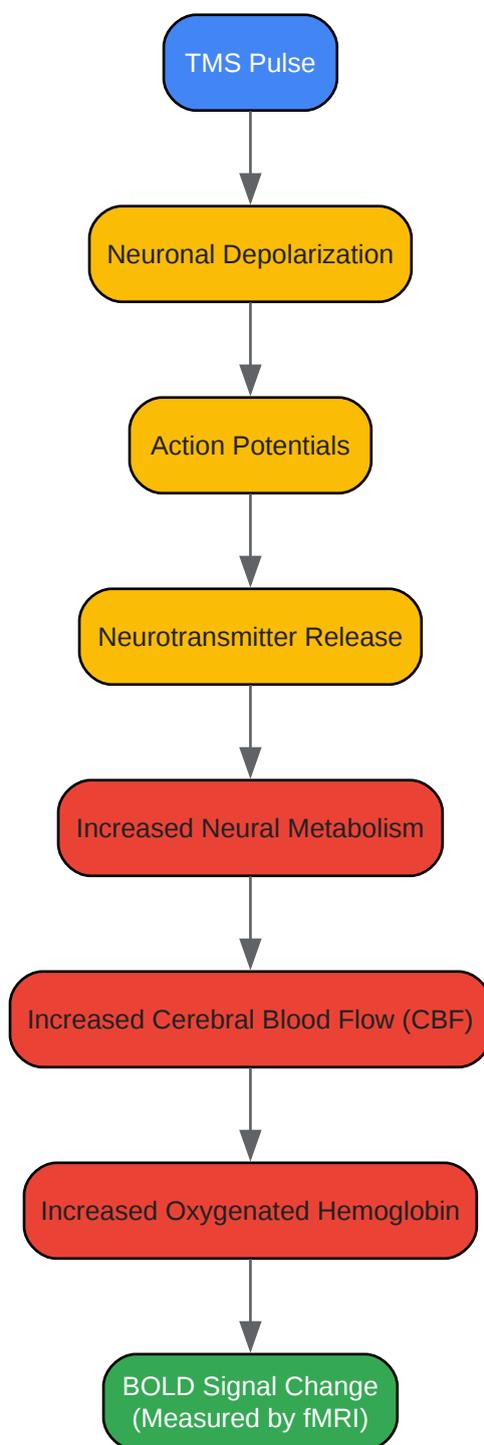
Visualizing the Workflow and Underlying Mechanisms

To better understand the process, the following diagrams illustrate the experimental workflow and the theoretical signaling pathway from TMS stimulation to the measured BOLD response.



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A typical experimental workflow for a concurrent TMS-fMRI study.

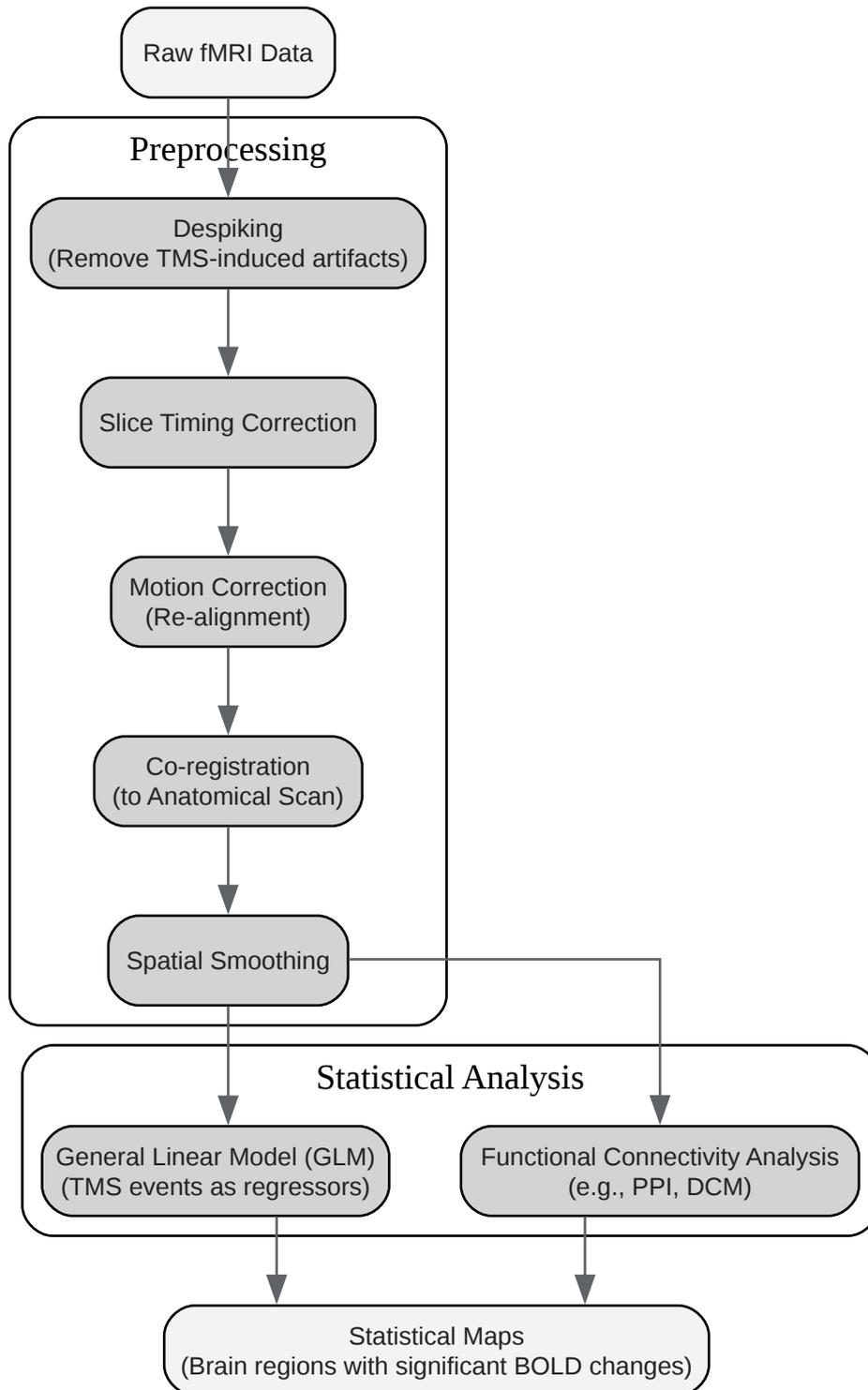


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Theoretical signaling pathway from TMS pulse to BOLD signal change.

The Data Analysis Pipeline

The analysis of concurrent TMS-fMRI data requires specialized techniques to handle the unique artifacts and to accurately model the hemodynamic response to TMS.



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A generalized data analysis workflow for concurrent TMS-fMRI.

In conclusion, the validation of TMS-induced changes in brain activity with fMRI is a dynamic field of research. While the local effects of TMS on the BOLD signal are still being debated and appear to be context-dependent, the ability of concurrent TMS-fMRI to map the causal influence of a targeted brain region on distributed neural networks is undeniable. By carefully designing experimental protocols and employing robust data analysis techniques, researchers can leverage this powerful tool to gain unprecedented insights into the causal architecture of the human brain.

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- To cite this document: BenchChem. [A Researcher's Guide to Validating TMS-Induced Brain Activity with fMRI]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119462#validating-tms-induced-changes-in-brain-activity-with-fmri]

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